tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate
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Overview
Description
7-[2-(4-Methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylic acid 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.5]nonane core, which is a bicyclic system where two rings share a single atom. The compound also features a methoxyphenyl group and a carboxylic acid ester, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-Methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylic acid 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the spirocyclic core through a cyclization reaction. This can be achieved using a variety of cyclization agents and conditions, such as the use of strong acids or bases to promote ring closure.
The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. The carboxylic acid ester can be formed through esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-Methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include phenol derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[2-(4-Methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylic acid 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-[2-(4-Methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar core structures.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups that exhibit similar chemical reactivity.
Carboxylic Acid Esters: Esters with similar functional groups that can undergo analogous chemical reactions.
Uniqueness
The uniqueness of 7-[2-(4-Methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylic acid 1,1-dimethylethyl ester lies in its combination of a spirocyclic core, methoxyphenyl group, and carboxylic acid ester. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C21H30N2O4 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
tert-butyl 7-[2-(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C21H30N2O4/c1-20(2,3)27-19(25)23-14-21(15-23)9-11-22(12-10-21)18(24)13-16-5-7-17(26-4)8-6-16/h5-8H,9-15H2,1-4H3 |
InChI Key |
LYUBSSBVQHXCMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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